4-[3-(4-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate
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Overview
Description
4-[3-(4-CHLOROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methanoisoxazolo ring, and an isoindolyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-CHLOROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the methanoisoxazolo ring and the subsequent attachment of the chlorophenyl and isoindolyl acetate groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-CHLOROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 4-[3-(4-CHLOROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds are also structurally related and have diverse applications in medicinal chemistry.
Uniqueness
What sets 4-[3-(4-CHLOROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H19ClN2O5 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
[4-[5-(4-chlorophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate |
InChI |
InChI=1S/C24H19ClN2O5/c1-11(28)31-15-8-6-14(7-9-15)27-23(29)18-16-10-17(19(18)24(27)30)22-20(16)21(26-32-22)12-2-4-13(25)5-3-12/h2-9,16-20,22H,10H2,1H3 |
InChI Key |
GYWCBKGWZDIYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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